molecular formula C28H28N2O4 B11669719 3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11669719
M. Wt: 456.5 g/mol
InChI Key: HZILJFBKWHGTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzo[b,e][1,4]diazepin-1-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method includes the reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with 2,3,4-trimethoxybenzaldehyde and Meldrum’s acid in a one-pot multicomponent reaction . This method is advantageous due to the use of readily available starting materials, atom economy, and straightforward preparation and purification procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl groups, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of the dibenzo[b,e][1,4]diazepin-1-one core and the trimethoxyphenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

9-phenyl-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c1-32-24-14-13-19(27(33-2)28(24)34-3)26-25-22(29-20-11-7-8-12-21(20)30-26)15-18(16-23(25)31)17-9-5-4-6-10-17/h4-14,18,26,29-30H,15-16H2,1-3H3

InChI Key

HZILJFBKWHGTBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.